molecular formula C8H16ClNO2 B13506040 Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride

Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride

Cat. No.: B13506040
M. Wt: 193.67 g/mol
InChI Key: CQDYQCBDUKAIAM-RGMNGODLSA-N
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Description

Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2s)-azetidine-2-carboxylate hydrochloride typically involves the reaction of azetidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and increased safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted azetidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2s)-azetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The molecular pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2s,4s)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • L-Proline tert-butyl ester hydrochloride
  • Tert-butyl (2s)-pyrrolidine-2-carboxylate hydrochloride

Uniqueness

Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride is unique due to its four-membered azetidine ring, which imparts distinct chemical properties compared to other similar compounds with five-membered rings like pyrrolidines. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

Tert-butyl (2S)-azetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, synthesis, and related research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring and a tert-butyl protecting group, enhancing its stability and solubility. The compound's molecular formula is C_8H_14ClN_1O_2, with a molar mass of approximately 187.68 g/mol. The hydrochloride form improves its solubility in various solvents, making it suitable for diverse applications in organic synthesis and pharmaceutical development.

Pharmacological Implications

Research indicates that this compound exhibits several biological activities that warrant further investigation:

  • Enzyme Inhibition : Similar to other azetidine derivatives, this compound has been studied for its potential as an inhibitor of enzymes related to hypertension. It may inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.
  • Neuroprotective Properties : Compounds with similar structures have been shown to modulate neurotransmitter systems, suggesting potential neuroprotective effects. This could be relevant in the context of neurodegenerative diseases.
  • Interaction with Biological Targets : Interaction studies have demonstrated that this compound may influence metabolic pathways by interacting with various enzymes and receptors, potentially altering their activity.

Synthesis

The synthesis of this compound typically involves multi-step processes that allow for precise control over stereochemistry and functional group placement. The general synthetic route includes:

  • Formation of the azetidine ring.
  • Introduction of the tert-butyl group.
  • Hydrochloride salt formation to enhance stability and solubility.

This process is critical for developing compounds with desired biological activities.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences:

Compound NameStructure TypeUnique Features
Azetidine-2-carboxylic acidCarboxylic AcidLacks tert-butyl group; more polar and less stable
L-Azetidine-2-carboxylic acid tert-butyl esterEsterSimilar structure but different stereochemistry
N-Boc-3-hydroxyazetidineProtected AmineContains a Boc protecting group; used in peptide synthesis
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidineModified AzetidineIncorporates an ethoxy group; alters reactivity

This table illustrates that this compound possesses distinct chemical properties, enhancing its utility in both synthetic chemistry and biological applications.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives, including this compound:

  • Hypertension Studies : Research has indicated that azetidine derivatives can effectively inhibit ACE, leading to reduced blood pressure in animal models. This suggests potential therapeutic applications for hypertension management .
  • Neuroprotective Research : Investigations into the neuroprotective effects of similar compounds have shown promise in preclinical models of neurodegeneration, indicating that this compound may also exhibit these properties .
  • Metabolic Pathway Modulation : Studies on enzyme interactions have revealed that this compound can influence key metabolic pathways, potentially impacting drug metabolism and efficacy .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

tert-butyl (2S)-azetidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1

InChI Key

CQDYQCBDUKAIAM-RGMNGODLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCN1.Cl

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1.Cl

Origin of Product

United States

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